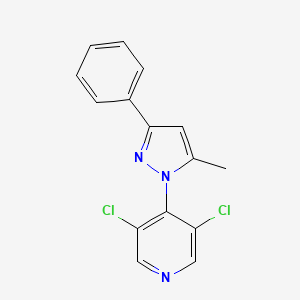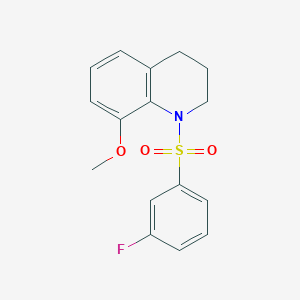
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMP and is a pyrazolopyridine derivative. In
作用機序
The mechanism of action of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory process, and the inhibition of COX-2 can reduce inflammation. Additionally, it has been found to inhibit the activity of phosphodiesterase-4 (PDE4), which is an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. The inhibition of PDE4 can reduce inflammation and has been studied for its potential use in the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been found to have significant anti-inflammatory and anti-tumor activities. It has been shown to reduce the production of prostaglandins, which are known to be involved in the inflammatory process. Additionally, it has been found to inhibit the growth of various cancer cells, including lung cancer cells, breast cancer cells, and colon cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
実験室実験の利点と制限
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine has several advantages for lab experiments. It is easy to synthesize and has been optimized to increase the yield of the product and reduce the reaction time. Additionally, it has been extensively studied for its potential applications in various fields, which makes it a valuable compound for scientific research.
However, there are also some limitations to the use of this compound in lab experiments. It has been found to have some toxicity, and caution should be exercised when handling this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound.
将来の方向性
There are several future directions for the study of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine. One potential direction is the study of its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound. Another potential direction is the study of its potential use as a fluorescent probe for the detection of metal ions. This could have significant applications in various fields, including environmental monitoring and biomedical imaging.
Conclusion
In conclusion, this compound is a valuable compound for scientific research due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory and anti-tumor activities and its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to determine the optimal dosage and administration route for the compound and to explore its potential applications in various fields.
合成法
The synthesis of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine involves the reaction of 3,5-dichloro-4-(pyridin-2-yl)pyridine with 5-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base. This reaction results in the formation of this compound. The synthesis method has been optimized to increase the yield of the product and reduce the reaction time.
科学的研究の応用
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory and anti-tumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
3,5-dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c1-10-7-14(11-5-3-2-4-6-11)19-20(10)15-12(16)8-18-9-13(15)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHOOUMDZMZLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=NC=C2Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)
![3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7498329.png)
![3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7498348.png)
![2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7498357.png)
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)
![N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide](/img/structure/B7498393.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5-oxo-4-phenyltetrazol-1-yl)acetamide](/img/structure/B7498407.png)
![Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B7498415.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)

![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)
